1-(1-Cyclohexylethenyl)pyrrolidine
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Overview
Description
1-(1-Cyclohexylethenyl)pyrrolidine is an organic compound with the molecular formula C12H21N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle This compound is characterized by the presence of a cyclohexylethenyl group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Cyclohexylethenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with pyrrolidine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the formation of the desired product through the condensation of the ketone and amine groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. The process may include the use of catalysts such as cobalt or nickel to enhance the reaction efficiency and yield. The product is then purified through distillation or recrystallization techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclohexylethenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .
Scientific Research Applications
1-(1-Cyclohexylethenyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexylethenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a five-membered ring structure.
Cyclohexylamine: Contains a cyclohexyl group attached to an amine.
N-Methylpyrrolidine: A methyl-substituted derivative of pyrrolidine.
Uniqueness: 1-(1-Cyclohexylethenyl)pyrrolidine is unique due to the presence of both a cyclohexylethenyl group and a pyrrolidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
76833-14-2 |
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Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
IUPAC Name |
1-(1-cyclohexylethenyl)pyrrolidine |
InChI |
InChI=1S/C12H21N/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h12H,1-10H2 |
InChI Key |
MVWCCYOPQMPJBO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1CCCCC1)N2CCCC2 |
Origin of Product |
United States |
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